molecular formula C22H29N7O13P2 B055491 Carbanicotinamide adenine dinucleotide CAS No. 112345-60-5

Carbanicotinamide adenine dinucleotide

Cat. No.: B055491
CAS No.: 112345-60-5
M. Wt: 661.5 g/mol
InChI Key: DGPLSUKWXXSBCU-VGXGLJSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbanicotinamide adenine dinucleotide is a synthetic analog of nicotinamide adenine dinucleotide, a crucial cofactor in redox reactions. This compound has been engineered to enhance stability and functionality in various biochemical applications, particularly in enzymatic reactions involving oxidoreductases .

Scientific Research Applications

Carbanicotinamide adenine dinucleotide has a wide range of applications in scientific research:

Mechanism of Action

Carbanicotinamide adenine dinucleotide acts as a coenzyme, participating in reactions as a donor of the adenosine diphosphate ribose (ADP-ribose) moiety . It is involved in the covalent modification of proteins, an important and general in vivo mechanism for metabolic regulation .

Safety and Hazards

When handling Carbanicotinamide adenine dinucleotide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

The development of Carbanicotinamide adenine dinucleotide opens up the field of redox-biocatalysis under harsh conditions . It is expected to have a significant impact on the industrial application of enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbanicotinamide adenine dinucleotide involves the replacement of one ribose oxygen with a methylene group in the natural nicotinamide adenine dinucleotide molecule. This modification significantly enhances the stability of the compound . The synthetic route typically includes the following steps:

    Activation of Nicotinamide Adenine Dinucleotide: The natural nicotinamide adenine dinucleotide is activated using phosphorus oxychloride.

    Substitution Reaction: The activated nicotinamide adenine dinucleotide undergoes a substitution reaction with a methylene group donor.

    Purification: The resulting this compound is purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation followed by chemical modification. This method leverages the high yield and efficiency of microbial systems to produce the precursor molecules, which are then chemically modified to introduce the methylene group .

Chemical Reactions Analysis

Types of Reactions: Carbanicotinamide adenine dinucleotide primarily participates in redox reactions, similar to its natural counterpart. It can undergo:

    Oxidation: In the presence of oxidizing agents, this compound can be oxidized to its corresponding oxidized form.

    Reduction: It can be reduced back to its original form using reducing agents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which are crucial for various biochemical processes .

Comparison with Similar Compounds

    Nicotinamide Adenine Dinucleotide: The natural counterpart, which is less stable under harsh conditions.

    Nicotinamide Adenine Dinucleotide Phosphate: Another cofactor involved in redox reactions, with a phosphate group addition.

Uniqueness: Carbanicotinamide adenine dinucleotide is unique due to its enhanced stability and resistance to hydrolysis, making it more suitable for industrial and research applications under extreme conditions .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(1R,2R,3S,4R)-4-(3-carbamoylpyridin-1-ium-1-yl)-2,3-dihydroxycyclopentyl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O13P2/c23-19-14-21(26-8-25-19)29(9-27-14)22-18(33)17(32)13(41-22)7-40-44(37,38)42-43(35,36)39-6-11-4-12(16(31)15(11)30)28-3-1-2-10(5-28)20(24)34/h1-3,5,8-9,11-13,15-18,22,30-33H,4,6-7H2,(H5-,23,24,25,26,34,35,36,37,38)/t11-,12-,13-,15-,16+,17-,18-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLSUKWXXSBCU-VGXGLJSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112345-60-5
Record name Carbanicotinamide adenine dinucleotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112345605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbanicotinamide adenine dinucleotide
Reactant of Route 2
Reactant of Route 2
Carbanicotinamide adenine dinucleotide
Reactant of Route 3
Carbanicotinamide adenine dinucleotide
Reactant of Route 4
Carbanicotinamide adenine dinucleotide
Reactant of Route 5
Carbanicotinamide adenine dinucleotide
Reactant of Route 6
Carbanicotinamide adenine dinucleotide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.